molecular formula C32H26N2O6 B112890 N,N'-Bis-Fmoc-diaminoacetic acid CAS No. 668492-50-0

N,N'-Bis-Fmoc-diaminoacetic acid

Cat. No.: B112890
CAS No.: 668492-50-0
M. Wt: 534.6 g/mol
InChI Key: GIECFDYTZAMGNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

N,N’-Bis-Fmoc-diaminoacetic acid is primarily used in the field of proteomics research . It is a building block for peptide synthesis . The primary targets of this compound are the amino groups of amino acids that are involved in peptide bond formation .

Mode of Action

The compound acts as a protecting group for the amino groups during peptide synthesis . The Fmoc (9-Fluorenylmethoxycarbonyl) group in the compound is base-labile, meaning it can be removed under basic conditions . This allows for the selective protection and deprotection of amino groups, which is a crucial aspect of peptide synthesis .

Biochemical Pathways

The compound plays a significant role in the chemical synthesis of peptides . It is involved in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The Fmoc group in the compound provides protection for the amino groups during this process, preventing them from reacting prematurely .

Result of Action

The primary result of the action of N,N’-Bis-Fmoc-diaminoacetic acid is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amino groups during synthesis, the compound ensures that peptide bonds are formed at the correct locations, leading to the production of the desired peptide .

Action Environment

The action of N,N’-Bis-Fmoc-diaminoacetic acid is influenced by the conditions under which peptide synthesis is carried out. For instance, the removal of the Fmoc group requires basic conditions . Therefore, the pH of the environment can influence the efficacy of the compound. Additionally, the compound is typically stored at low temperatures (0-8 °C) to maintain its stability .

Properties

IUPAC Name

2,2-bis(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N2O6/c35-30(36)29(33-31(37)39-17-27-23-13-5-1-9-19(23)20-10-2-6-14-24(20)27)34-32(38)40-18-28-25-15-7-3-11-21(25)22-12-4-8-16-26(22)28/h1-16,27-29H,17-18H2,(H,33,37)(H,34,38)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIECFDYTZAMGNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373220
Record name Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668492-50-0
Record name Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.